2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione
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Overview
Description
2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C19H23NO5S and its molecular weight is 377.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemoselective and Chemospecific Applications
Research demonstrates the use of cross-linked polystyrene divinyl benzene sulfonic acid (SPS) as a heterogeneous catalyst for chemospecific protection of one carbonyl group of two identical carbonyls of 1,3-cyclohexanedione derivatives (Verma, Sathe, & Kaushik, 2010).
Synthesis of Tetrahydroquinolinone and Nicotinonitrile Derivatives
Innovative rearrangement reactions leading to the formation of 2-piperidinyl-tetrahydroquinolinones are observed in reactions involving 1,3-cyclohexanedione derivatives, suggesting its utility in synthesizing complex organic compounds (Moustafa, Al-Mousawi, & Elnagdi, 2011).
Catalytic Synthesis Applications
Silica-bonded S-sulfonic acid (SBSSA) catalyzed synthesis involving 1,3-cyclohexanedione derivatives for preparing chromene derivatives is another key application, showcasing its utility in facilitating complex organic reactions (Aswin et al., 2014).
Carbonylation Reactions
The compound's derivatives are studied in catalytic carbonylation reactions, highlighting its reactivity and usefulness in synthesizing diverse organic molecules (Besenyei et al., 2001).
Protection of Hydroxyl Groups
The compound is used in the protection of hydroxyl groups, a critical step in the synthesis of complex organic molecules, particularly in carbohydrate chemistry (Spjut, Qian, & Elofsson, 2010).
Anticancer Agent Synthesis
The compound is synthesized as a precursor in developing potential anticancer agents, illustrating its significance in medicinal chemistry (Rehman et al., 2018).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 2-(4-methylsulfonyl phenyl) indole derivatives, have been found to exhibit antimicrobial and anti-inflammatory activities . They have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2 .
Mode of Action
These compounds likely interact with their targets (such as COX enzymes) and inhibit their activity, leading to their antimicrobial and anti-inflammatory effects .
Biochemical Pathways
The inhibition of COX enzymes can affect the synthesis of prostaglandins, which are involved in inflammatory responses .
Result of Action
The inhibition of COX enzymes can lead to reduced inflammation and potentially antimicrobial effects .
Properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]cyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-13-5-7-15(8-6-13)26(24,25)20-11-9-14(10-12-20)19(23)18-16(21)3-2-4-17(18)22/h5-8,14,18H,2-4,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJALNTXBNDVAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)C3C(=O)CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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